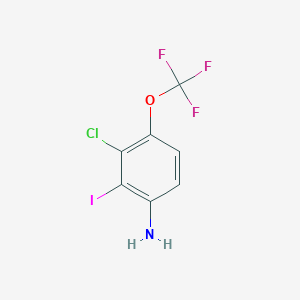

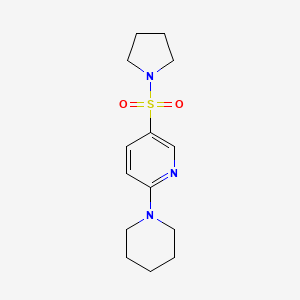

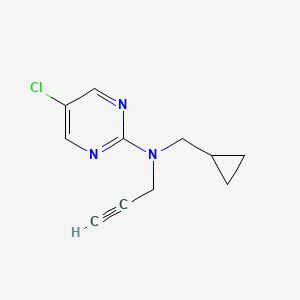

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, also known as EPPS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. EPPS is a sulfonamide derivative that has been extensively studied for its ability to modulate the activity of various biological molecules, including enzymes, receptors, and ion channels.

Scientific Research Applications

Central Nervous System (CNS) Disorders

Research has shown that N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines exhibit selective 5-HT7 receptor ligand properties or multifunctional agents for a polypharmacological approach to treating complex diseases. Specific compounds have demonstrated potent and selective 5-HT7 receptor antagonist characteristics and multimodal 5-HT/dopamine receptor ligand properties, indicating their potential in treating CNS disorders with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Glaucoma Treatment

The exploration of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides for topical ocular hypotensive activity in glaucoma models has led to the identification of compounds optimized for inhibitory potency against carbonic anhydrase and water solubility, aiming to minimize pigment binding in the iris. This approach has yielded compounds with significant potential for glaucoma treatment, highlighting the critical balance between solubility, pKa, and inhibitory potency for effective ocular hypotension (Prugh et al., 1991).

Diabetes Mellitus Treatment

The structural modification of hypoglycemic benzoic acid derivatives has been investigated, resulting in compounds like repaglinide, which exhibits significantly higher activity compared to traditional sulfonylureas. This research provides insights into the pharmacophoric groups essential for hypoglycemic activity, presenting a pathway for developing more effective treatments for type 2 diabetes mellitus (Grell et al., 1998).

5-HT7 Receptor Antagonists

The synthesis and evaluation of piperazine derivatives as 5-HT7 receptor antagonists have been conducted, identifying compounds with significant activity and selectivity over other 5-HT receptor subtypes. These findings contribute to the development of new treatments for disorders modulated by the 5-HT7 receptor, emphasizing the therapeutic potential of these compounds in neurological and psychiatric conditions (Yoon et al., 2008).

properties

IUPAC Name |

5-ethyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3S2/c1-3-14-4-5-15(21-14)22(18,19)16-12-13-6-8-17(9-7-13)10-11-20-2/h4-5,13,16H,3,6-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMVWFJDJOKLER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2719573.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)

![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2719576.png)

![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride](/img/structure/B2719586.png)

![3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2719587.png)

![2,4,7-Trimethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2719589.png)